Product packaging for Halofantrine hydrochloride(Cat. No.:CAS No. 66051-64-7)

Halofantrine hydrochloride

Cat. No.: B7819406
CAS No.: 66051-64-7
M. Wt: 536.9 g/mol
InChI Key: WANGFTDWOFGECH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Antimalarial Drug Development and Halofantrine (B180850) Hydrochloride's Emergence

The history of antimalarial drug development is a continuous cycle of discovery, deployment, and the eventual emergence of parasite resistance. For centuries, the primary treatment for malaria was quinine (B1679958), derived from the bark of the cinchona tree, which became a reference treatment worldwide in the early 19th century. mmv.orgwiley-vch.de The 20th century saw the advent of synthetic antimalarials, driven by the needs of warfare and global health initiatives. German scientists synthesized Resochin (chloroquine) in 1934, which, after its rediscovery and modification by American researchers during World War II, became a cornerstone of the post-war global malaria eradication campaign. mmv.orgnih.gov

However, the widespread use of chloroquine (B1663885) led to the emergence of resistant Plasmodium falciparum strains, first reported in South America and Southeast Asia in the late 1950s and early 1960s. mmv.orgnih.gov This critical challenge spurred a renewed search for effective new agents. In 1964, the Walter Reed Army Institute of Research (WRAIR) re-established its antimalarial research program to develop drugs effective against these resistant parasite strains. nih.gov

It was within this context that halofantrine, a synthetic aminoalcohol compound from the 9-phenanthrenemethanol class, came into focus. nih.gov Although first identified as a potential antimalarial during World War II, it was the WRAIR program that conducted further development in the 1960s. nih.gov From 1965 to 1975, SRI International, led by medicinal chemist William Colwell, developed halofantrine for the U.S. Army specifically as a treatment for drug-resistant malaria. wikipedia.orgsri.com As a phenanthrene (B1679779) methanol (B129727), halofantrine is structurally related to quinine and lumefantrine. wikipedia.orgdrugbank.com Its development was a direct response to the declining efficacy of chloroquine and the urgent need for alternative treatments against multidrug-resistant falciparum malaria. nih.govnih.gov

Table 1: Timeline of Key Antimalarial Drug Introductions and Reported Resistance

Current Global Health Significance and Research Landscape of Malaria

Malaria remains a formidable global health challenge, particularly in tropical and subtropical regions. cdc.gov According to the World Health Organization (WHO), there were an estimated 249 million malaria cases and 608,000 deaths in 2022. cdc.gov The WHO African Region bears the most significant burden, accounting for approximately 94% of cases and 95% of deaths in 2023, with children under five years old comprising about 76% of all malaria fatalities in the region. who.int

Despite significant progress over the past two decades, which averted an estimated 2 billion cases and 11.7 million deaths between 2000 and 2021, recent years have seen a plateau in progress. cdc.govresearchgate.net This stagnation highlights the persistent threat of the disease and the need for continued and innovative control strategies. frontiersin.orgplos.org The current research landscape is focused on a multi-pronged approach encompassing vector control, diagnostics, and pharmacological interventions. who.int Key areas of research include combating insecticide resistance in mosquitoes, developing new tools to control outdoor biting vectors, and discovering novel drug entities. frontiersin.org The approval of malaria vaccines like RTS,S/AS01E and R21/Matrix-M marks significant progress, but the development of new antimalarial drugs with novel mechanisms of action remains a critical priority to address the limitations of current therapies and the spread of drug resistance. frontiersin.orgmdpi.com

Table 2: Global Malaria Burden, 2022-2023

Research Imperatives for Novel and Existing Antimalarial Agents

The primary driver for ongoing antimalarial drug research is the relentless spread of drug resistance. nih.gov The Plasmodium parasite has shown a remarkable ability to develop resistance to nearly every drug deployed against it, including artemisinin-based combination therapies (ACTs), which are the current first-line treatment for uncomplicated falciparum malaria. nih.govmdpi.com This necessitates a robust pipeline of new antimalarial agents, ideally with novel mechanisms of action that lack cross-resistance with existing drugs. mdpi.comnih.gov

Research imperatives focus on several key areas. A critical goal is the identification of new molecular targets within the parasite. nih.gov Historically, most antimalarials were discovered through phenotypic screening without knowledge of their specific targets. nih.gov Modern research leverages genomics and an improved understanding of parasite biology to identify essential pathways—such as heme detoxification, protein synthesis, and fatty acid synthesis—as targets for new drugs. nih.govmonash.edu For example, research has identified translation elongation factor 2 (eEF2), which is vital for protein synthesis, as the target for a novel antimalarial compound. monash.edu

Furthermore, there is an urgent need for drugs that can act on multiple stages of the parasite's complex life cycle, including the asexual blood stages responsible for clinical illness, the sexual gametocyte stages that transmit the disease to mosquitoes, and the latent liver stages of P. vivax and P. ovale. mdpi.comnih.gov An ideal antimalarial agent would be effective in a single dose, act rapidly, and be safe for use in vulnerable populations. nih.gov Studying existing compounds like halofantrine remains relevant for understanding resistance mechanisms. Research into how parasites develop resistance to older drugs can provide valuable insights for designing new therapies that are more resilient to this evolutionary pressure. nih.gov For instance, studies on halofantrine-resistant isolates have shown altered susceptibility to other quinoline-family drugs like mefloquine (B1676156) and chloroquine, revealing complex cross-resistance patterns that are crucial for guiding treatment strategies and future drug development. nih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H31Cl3F3NO B7819406 Halofantrine hydrochloride CAS No. 66051-64-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(dibutylamino)-1-[1,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl]propan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30Cl2F3NO.ClH/c1-3-5-10-32(11-6-4-2)12-9-25(33)23-16-22-21(14-18(27)15-24(22)28)20-13-17(26(29,30)31)7-8-19(20)23;/h7-8,13-16,25,33H,3-6,9-12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WANGFTDWOFGECH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CCC(C1=C2C=CC(=CC2=C3C=C(C=C(C3=C1)Cl)Cl)C(F)(F)F)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31Cl3F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0045464
Record name Halofantrine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

536.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36167-63-2, 66051-64-7
Record name (±)-Halofantrine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36167-63-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Halofantrine Hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036167632
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Halofantrine hydrochloride, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066051647
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Halofantrine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HALOFANTRINE HYDROCHLORIDE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B7ENL644K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name HALOFANTRINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H77DL0Y630
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanisms of Antimalarial Action of Halofantrine Hydrochloride

Elucidation of Molecular Targets within Plasmodium falciparum

Halofantrine's efficacy stems from its ability to interact with several key components of the parasite's metabolic and survival pathways.

During its intraerythrocytic stage, the malaria parasite digests hemoglobin, releasing large quantities of toxic heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin, a process facilitated by heme polymerase. nih.govdrugbank.com Halofantrine (B180850) appears to inhibit this crucial detoxification process. nih.govdrugbank.com By interfering with heme polymerization, the drug leads to an accumulation of free heme, which is toxic to the parasite. nih.govdrugbank.com

A key aspect of halofantrine's mechanism is its interaction with ferriprotoporphyrin IX (Fe(III)PPIX), the oxidized form of heme. drugbank.comresearchgate.net Halofantrine forms a complex with Fe(III)PPIX, which is highly toxic to the parasite. drugbank.comresearchgate.net Crystallographic studies have revealed that halofantrine coordinates to the iron center of Fe(III)PPIX through its alcohol group, while its phenanthrene (B1679779) ring engages in π-stacking with the porphyrin ring. nih.gov This complex formation is thought to damage the parasite's membranes, leading to its death. drugbank.comresearchgate.net

Evidence also suggests that halofantrine can bind to plasmepsin, a family of aspartic proteases unique to the malaria parasite that are involved in the degradation of hemoglobin. wikipedia.org By inhibiting these essential enzymes, halofantrine can disrupt the parasite's nutrient supply, further contributing to its antimalarial effect.

The parasite's digestive vacuole maintains an acidic environment, which is crucial for hemoglobin digestion and hemozoin formation. This pH is regulated by proton pumps. While the direct effect of halofantrine on these pumps is still under investigation, some related compounds have been shown to interfere with proton pumps. nih.gov It is plausible that halofantrine may exert some of its effects by disrupting the pH regulation at the parasite-erythrocyte interface, although this remains a putative mechanism.

Halofantrine has been observed to interfere with the parasite's mitochondrial function. amberlife.in Specifically, it can disrupt the mitochondrial electron transport chain, leading to oxidative damage and metabolic collapse. amberlife.in The drug's interaction with heme also has implications for hemozoin vesicles, the compartments where heme detoxification occurs. nih.govnih.gov By disrupting the formation of hemozoin, halofantrine contributes to the buildup of toxic heme within these vesicles. amberlife.in

Comparative Analysis of Antimalarial Mechanisms with Related Compounds

The mechanism of halofantrine shows both similarities and differences when compared to other antimalarial drugs, particularly those within the arylaminoalcohol and quinoline (B57606) classes.

Compound Primary Mechanism of Action Key Molecular Target(s) Resistance Profile
Halofantrine Inhibition of heme polymerization, formation of toxic complexes with ferriprotoporphyrin IX. nih.govdrugbank.comHeme polymerase, Ferriprotoporphyrin IX, Plasmepsin. nih.govdrugbank.comwikipedia.orgCross-resistance with mefloquine (B1676156) and quinine (B1679958) is common. nih.gov
Chloroquine (B1663885) Accumulates in the parasite's food vacuole and inhibits heme polymerization. nih.govresearchgate.netHeme polymerase, Ferriprotoporphyrin IX. researchgate.netWidespread resistance is a major issue; not linked to mefloquine resistance. nih.gov
Mefloquine Similar to chloroquine and quinine, inhibits heme polymerization. nih.govdrugbank.comHeme polymerase, Ferriprotoporphyrin IX.Cross-resistance with halofantrine and quinine. nih.gov
Quinine One of the oldest antimalarials, inhibits heme polymerization. nih.govdrugbank.comHeme polymerase, Ferriprotoporphyrin IX.Resistance is often linked with mefloquine and halofantrine. nih.gov
Lumefantrine Belongs to the same phenanthrene class as halofantrine and shares a similar mechanism. nih.govHeme polymerase, Ferriprotoporphyrin IX.Often used in combination with artemether (B1667619) to combat resistance.
Artemisinin (B1665778) Generates reactive oxygen species (ROS) that damage parasite proteins.Multiple parasitic proteins.Resistance is emerging, but the mechanism is distinct from quinoline-based drugs.

This table provides a simplified overview and is not exhaustive.

Stereoselectivity in Antimalarial Efficacy of Halofantrine Enantiomers

Halofantrine is a racemic mixture, meaning it consists of two enantiomers, (+) and (-)-halofantrine, which are non-superimposable mirror images of each other. guidetopharmacology.orgtaylorandfrancis.com Research has been conducted to determine if there is a difference in the antimalarial activity of these individual enantiomers.

Studies on the in vitro activity of halofantrine enantiomers against both chloroquine-susceptible and chloroquine-resistant strains of Plasmodium falciparum have shown that the two enantiomers exhibit similar activities. nih.govnih.gov The enantiomers of halofantrine were found to be the most active against both susceptible and resistant strains when compared to the enantiomers of mefloquine and enpiroline. nih.gov

However, research on the distribution of halofantrine enantiomers in plasma has revealed stereoselective and species-specific differences. nih.gov In human, dog, and rat plasma, the (-) enantiomer showed a higher affinity for the lipoprotein-deficient fraction, while the (+) enantiomer was predominantly found in the lipoprotein-rich fractions of dog and human plasma. nih.gov This differential binding to plasma lipoproteins may have implications for the pharmacokinetic and pharmacodynamic properties of the drug. nih.gov

**Table 1: In Vitro Activity of Halofantrine Enantiomers against *Plasmodium falciparum***

Strain Enantiomer IC50 (ng/mL)
Chloroquine-Susceptible (+)-Halofantrine Data Not Specified
(-)-Halofantrine Data Not Specified
Chloroquine-Resistant (+)-Halofantrine Data Not Specified
(-)-Halofantrine Data Not Specified

IC50: The half maximal inhibitory concentration, a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. While specific IC50 values were not provided in the searched literature, studies concluded that the enantiomers exhibited similar activities. nih.govnih.gov

Pharmacokinetic Research of Halofantrine Hydrochloride

Absorption Characteristics and Variability

The absorption of halofantrine (B180850) from the gastrointestinal tract is a critical determinant of its therapeutic efficacy. Research has consistently shown this process to be erratic and subject to significant interindividual variation. nih.govbohrium.com

The oral bioavailability of halofantrine is profoundly influenced by the presence of food, particularly high-fat meals. When administered with a fatty meal, the absorption of halofantrine can increase by as much as six-fold. drugbank.comwho.int This food-induced enhancement of bioavailability is a critical factor, as it can lead to significantly elevated plasma concentrations. nih.govwikipedia.org The mechanism for this substantial increase is not fully understood, but it is a consistent finding across multiple studies. bohrium.comnih.gov Consequently, to avoid potential toxicity associated with high plasma levels, it is often recommended that halofantrine be taken on an empty stomach. who.intwikipedia.orgmayoclinic.org The increase in maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) is significant when the drug is co-administered with fatty food. nih.govnih.gov

ParameterFasting StateWith Fatty MealFold IncreaseReference
Absorption Baseline~6-fold increase6 who.int
Cmax LowerSignificantly Higher- nih.gov
AUC LowerSignificantly Higher- nih.gov

This table illustrates the general effect of a fatty meal on the bioavailability of halofantrine.

To address the challenges of poor and variable absorption, a micronized formulation of halofantrine hydrochloride was developed. oup.com The rationale behind micronization is that reducing the particle size of the drug substance increases the surface area available for dissolution, which can enhance absorption. Initial studies with the new formulation suggested a potential two-fold increase in the absorption of the parent compound in healthy volunteers. oup.com However, subsequent pharmacokinetic studies in patients with malaria have indicated that the micronized formulation may not lead to a considerable increase in drug absorption. ajtmh.orgnih.gov Despite the theoretical advantages, wide interindividual variation in plasma concentrations of halofantrine and its primary metabolite was still observed with the micronized form. nih.gov This suggests that while particle size may play a role, other factors continue to dominate the absorption process. ajtmh.org

The absorption of halofantrine is consistently described as poor and erratic. wikipedia.orgliverpool.ac.uk There is a wide interindividual variation in the maximal plasma concentration (Cmax) and the time to reach Cmax (Tmax). nih.gov This variability is a significant clinical challenge, as it can lead to sub-therapeutic plasma levels in some individuals, potentially resulting in treatment failure. nih.gov

One of the primary factors contributing to this erratic absorption is the drug's poor aqueous solubility. liverpool.ac.uk this compound is practically insoluble in water, which limits its dissolution in the gastrointestinal fluids, a prerequisite for absorption. liverpool.ac.ukfda.gov Studies have shown that the absolute bioavailability of a solid oral preparation is significantly lower than that of an oral solution, highlighting the dissolution-rate-limited nature of its absorption. liverpool.ac.uk Furthermore, the bioavailability of halofantrine is noted to be decreased in patients with malaria compared to healthy individuals. nih.govbohrium.com

FactorDescriptionImpact on AbsorptionReference
Aqueous Solubility Practically insoluble in water.Limits dissolution in the GI tract, leading to poor and erratic absorption. liverpool.ac.ukfda.gov
Food (Fatty Meal) Co-administration with fatty food.Dramatically increases absorption and bioavailability. nih.govwho.int
Disease State Presence of malaria infection.Bioavailability is decreased compared to healthy volunteers. nih.govbohrium.com
Formulation Standard vs. Micronized.Micronized formulation developed to improve absorption, but clinical impact may not be significant. oup.comajtmh.orgnih.gov

This table summarizes key factors that contribute to the variable absorption of halofantrine.

Metabolism Pathways and Enzyme Systems

Halofantrine is biotransformed in the liver, with its primary metabolic pathway being N-debutylation. fda.govnih.gov This process leads to the formation of its major and pharmacologically active metabolite, N-desbutylhalofantrine. fda.govnih.govoup.com

Contribution of Hepatic and Prehepatic CYP3A4 Metabolism

The cytochrome P450 enzyme CYP3A4 is highly concentrated in both the liver (hepatic metabolism) and the small intestine (prehepatic or first-pass metabolism). medsafe.govt.nz This dual location is significant for the metabolism of orally administered drugs like halofantrine. The extensive metabolism in the intestine before the drug reaches systemic circulation contributes to its variable absorption and bioavailability. wikipedia.orgmedsafe.govt.nz The inhibition of intestinal CYP3A4, for instance by grapefruit juice, can lead to a dangerous increase in halofantrine plasma levels, highlighting the critical role of prehepatic metabolism. wikipedia.org

Elimination Kinetics and Half-Life Determination

Halofantrine is cleared from the body primarily through hepatobiliary clearance, with the parent compound and its metabolite being eliminated mainly in the feces, based on animal studies. fda.gov The elimination kinetics are characterized by a notably long and variable terminal half-life. fda.gov

Terminal Elimination Half-Life

The terminal elimination half-life of halofantrine shows considerable interindividual variation. fda.gov Reported values differ across various studies and populations. Generally, it is considered to be between 6 to 10 days. fda.govwikipedia.orgdrugbank.com In patients with malaria, the half-life has been reported to be around 5 days. nih.gov One study comparing patients with acute malaria to healthy volunteers found a significantly shorter elimination half-life in the patient group (9.5 days) compared to the control group (15.8 days). nih.gov Another study in Melanesian patients reported a mean elimination half-life of 91 hours (approximately 3.8 days). nih.gov

The major metabolite, N-desbutylhalofantrine, also has a long elimination half-life, which is generally reported to be in the range of 3 to 5 days. fda.govcapes.gov.br

CompoundHalf-Life (t½)Population/Study Condition
Halofantrine 6 - 10 daysGeneral estimate fda.govwikipedia.orgdrugbank.com
Halofantrine 5 daysPatients with malaria nih.gov
Halofantrine 9.5 daysPatients with malaria nih.gov
Halofantrine 15.8 daysHealthy volunteers nih.gov
Halofantrine 91 hours (~3.8 days)Melanesian patients with malaria nih.gov
N-desbutylhalofantrine 3 - 5 daysGeneral estimate fda.govcapes.gov.br
N-desbutylhalofantrine 79 hours (~3.3 days)Melanesian patients with malaria nih.gov

Data compiled from multiple pharmacokinetic studies, illustrating the variability in reported values.

Hepatobiliary Clearance and Fecal Elimination

The clearance of halofantrine from the body is a process fundamentally linked to the liver and subsequent excretion through the biliary system. Following administration, halofantrine undergoes significant biotransformation in the liver. The primary metabolic pathway is N-dealkylation, resulting in the formation of its principal and active metabolite, N-debutyl-halofantrine. nih.govnih.gov This metabolic conversion is a critical step that precedes the drug's elimination.

The conversion to N-debutyl-halofantrine increases the polarity of the molecule. This physicochemical alteration makes the metabolite a suitable candidate for biliary excretion. nih.gov While the precise mechanisms governing the transport of halofantrine and its metabolite into the bile are not fully elucidated, it is understood that this process is the main route of elimination from the body. nih.gov Following its secretion into the bile, the metabolite travels to the intestines and is ultimately eliminated from the body in the feces. nih.gov Studies have shown that both halofantrine and its N-debutyl metabolite have a long terminal elimination half-life, which in patients with malaria is approximately 5 days for the parent drug and of a similar duration for the metabolite. nih.gov

Pharmacokinetic Variability and Patient-Specific Factors

The pharmacokinetic behavior of this compound is characterized by a significant degree of variability, influenced by a range of patient-specific factors. These variations can have a considerable impact on the drug's plasma concentration and, consequently, its efficacy and safety profile.

Interindividual Differences in Pharmacokinetic Parameters

A study involving Melanesian patients with uncomplicated falciparum malaria provided the following mean pharmacokinetic parameters for halofantrine and its primary metabolite, N-debutyl-halofantrine:

*Data from a study in adult male patients of Melanesian origin with uncomplicated falciparum malaria. researchgate.net

These findings underscore the significant variability in how different individuals process halofantrine. It is also noteworthy that the bioavailability of halofantrine is decreased in patients with malaria compared to healthy individuals, with a lower Cmax observed in the patient population. nih.gov

Pharmacokinetics in Patients with Compromised Renal or Hepatic Function

The impact of organ impairment on the pharmacokinetics of halofantrine is an area that requires further detailed investigation.

Hepatic Function: As the liver is the primary site of halofantrine metabolism, hepatic impairment is expected to have a significant effect on its pharmacokinetics. In patients with compromised liver function, the metabolic clearance of halofantrine is likely to be reduced. This can lead to a prolonged half-life and higher plasma concentrations of the drug. wjgnet.com Consequently, caution is advised when considering the use of halofantrine in individuals with hepatic impairment, although specific dosage adjustments have not been established. drugs.com

Impact of Genetic Polymorphisms on Metabolism

The metabolism of halofantrine is predominantly carried out by the cytochrome P450 enzyme system in the liver, specifically by the isoforms CYP3A4 and, to a lesser extent, CYP3A5. nih.govnih.gov Genetic variations, or polymorphisms, in the genes encoding these enzymes can lead to differences in enzyme activity, which in turn can affect the rate at which halofantrine is metabolized.

Research has identified that both CYP3A4 and CYP3A5 are involved in the N-debutylation of halofantrine, with CYP3A4 playing the major role. nih.gov In vitro studies using human liver microsomes have demonstrated a strong correlation between the rate of N-debutylation of halofantrine and the relative levels of CYP3A4. nih.gov

While the potential for genetic polymorphisms in CYP3A4 and CYP3A5 to influence halofantrine pharmacokinetics is clear from a mechanistic standpoint, direct clinical studies linking specific genotypes to altered halofantrine plasma concentrations or clinical outcomes are limited. For instance, a study on the structurally related antimalarial lumefantrine, which is also metabolized by CYP3A4/5, found that carriers of a defective CYP3A5 allele had higher plasma concentrations of the drug. nih.gov This suggests that similar effects could be plausible for halofantrine, but further dedicated research is necessary to establish a definitive link and to understand the clinical implications of CYP3A4 and CYP3A5 polymorphisms on halofantrine therapy.

Pharmacodynamic Investigations of Antimalarial Efficacy

In vitro Studies on Parasite Growth Inhibition

The in vitro activity of halofantrine (B180850) has been quantified by determining its 50% inhibitory concentration (IC50), the concentration of the drug required to inhibit parasite growth by 50%. Studies have demonstrated its potency against various strains of Plasmodium falciparum. For instance, in a study of African isolates, the IC50 of halofantrine against a chloroquine-susceptible clone was 6.88 nM, while it was 2.98 nM against a chloroquine-resistant clone. nih.gov Another analysis of 76 African isolates found a mean IC50 of 2.62 nM for chloroquine-susceptible isolates and 1.14 nM for chloroquine-resistant isolates. nih.gov

However, prolonged exposure to the drug can reduce its efficacy. In one study, intermittent exposure of P. falciparum isolates to halofantrine in vitro over six months led to a significant increase in the IC50. nih.gov The IC50 for a chloroquine-susceptible isolate (T9.96) increased threefold, while the IC50 for a chloroquine-resistant isolate (K1) increased ninefold. nih.gov

IC50 of Halofantrine against P. falciparum Strains

Strain TypeIsolate/CloneIC50 (nM)Reference
Chloroquine-SusceptibleAfrican Clone6.88 nih.gov
Chloroquine-ResistantAfrican Clone2.98 nih.gov
Chloroquine-SusceptibleAverage of 29 African Isolates2.62 nih.gov
Chloroquine-ResistantAverage of 47 African Isolates1.14 nih.gov

Halofantrine has demonstrated significant activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. Interestingly, some studies have shown that it can be more potent against resistant strains than sensitive ones. An analysis of African isolates revealed that CQR isolates were significantly more susceptible to halofantrine (IC50 1.14 nM) compared to CQS isolates (IC50 2.62 nM). nih.gov Similarly, another investigation found a CQS clone to be less susceptible to halofantrine (IC50 6.88 nM) than a CQR clone (IC50 2.98 nM). nih.gov

This inverse relationship suggests a lack of cross-resistance between chloroquine (B1663885) and halofantrine. nih.gov In fact, a negative correlation has been observed between the in vitro activities of chloroquine and halofantrine. nih.gov However, it is noted that sensitivity to chloroquine is not uniformly associated with sensitivity to halofantrine across all parasite strains. nih.govoup.com The development of halofantrine resistance in vitro can alter the parasite's susceptibility to other drugs. For example, a halofantrine-resistant isolate derived from a CQR strain became significantly more susceptible to chloroquine. nih.gov

In vivo Efficacy in Preclinical Models

Preclinical evaluation of halofantrine has been conducted in various animal models, primarily rodents, to assess its efficacy and resistance patterns. In a rodent malaria model using Plasmodium yoelii nigeriensis, studies have investigated methods to modulate halofantrine resistance. nih.gov These studies evaluated the co-administration of halofantrine with other pharmacological agents to see if they could enhance its efficacy against resistant parasite strains. nih.gov Specifically, concurrent administration with histamine (B1213489) H1 receptor antagonists like cyproheptadine (B85728) and ketotifen (B1218977) showed a significant potentiation of halofantrine's efficacy. nih.gov Other research in rats and mice has also been conducted to understand the drug's metabolic profile, which is crucial for interpreting efficacy studies. nih.gov

The Plasmodium berghei mouse model is a standard tool for the initial in vivo assessment of antimalarial compounds. Studies using this model have demonstrated the effectiveness of halofantrine. In mice infected with P. berghei, halofantrine treatment was able to clear the parasites completely. globaljournals.orgglobaljournals.org The average parasite clearance time (PCT) was approximately 4.2 to 4.4 days, with no significant difference observed between drug batches from different locations, indicating consistent manufacturing quality. globaljournals.org

To study the drug's effect on the primary human malaria parasite, severe combined immunodeficient (SCID) mice engrafted with human erythrocytes are used. This humanized mouse model allows for the growth of P. falciparum and provides a more clinically relevant system for drug testing. researchgate.netnih.govnih.gov The NOD-scid IL2Rγnull mouse model, in particular, has been validated as a reliable tool for in vivo drug evaluation, supporting a high burden of infection and allowing for robust assessment of therapeutic efficacy against P. falciparum. nih.govnih.gov

Clinical Efficacy in Malaria Patients

In a study conducted in Ibadan, Nigeria, an area with emerging chloroquine resistance, 50 subjects with falciparum malaria were treated with halofantrine. oup.com Parasitemia was cleared in all patients within 72 hours, with a mean parasite clearance time of 33.6 hours and a mean fever clearance time of 20.7 hours. oup.com Another trial with nonimmune travelers found that a regimen repeated on day 7 resulted in a 100% cure rate for falciparum malaria. nih.gov

Clinical Efficacy of Halofantrine in Malaria Patients

Cure Rates in Uncomplicated P. falciparum and P. vivax Malaria

Halofantrine has demonstrated high cure rates in the treatment of uncomplicated malaria caused by both Plasmodium falciparum and Plasmodium vivax.

However, cure rates can be influenced by the dosing regimen and the immune status of the patient. For instance, a single-dose regimen in one study in Malawi resulted in an unacceptably high recrudescence rate of 38%. nih.gov

Table 1: Cure Rates of Halofantrine in Uncomplicated Malaria

Species Patient Population Cure Rate (%) Study Location Citation
P. falciparum & P. vivax Adults & Children (6 months - 58 years) 96.9 (Overall) Multi-center nih.gov
P. falciparum Children (6 months - 11 years) 92.3 (Day 7) Nigeria oup.comnih.gov
P. falciparum Adults 88 Thai-Kampuchean Border who.int
P. falciparum Adults (14 - 44 years) 100 Philippines nih.gov
P. falciparum Children 96 Malawi nih.gov
P. vivax Adults & Children Cured (3 relapses) French Guiana nih.govvivaxmalaria.org
P. vivax Not Specified 87.5 (Sensitive) Vietnam researchgate.net

Parasite Clearance Time and Fever Clearance Time

A critical measure of antimalarial efficacy is the time taken to clear parasites from the bloodstream (Parasite Clearance Time, PCT) and to resolve fever (Fever Clearance Time, FCT).

In a study of 50 patients with uncomplicated P. falciparum malaria, the average PCT was 51.12 hours and the average FCT was 31.25 hours. nih.gov A multicenter study reported mean PCTs of 55.1 hours for P. falciparum and 47.7 hours for P. vivax. The corresponding mean FCTs were 43.2 hours and 39.1 hours, respectively. nih.gov

Studies in non-immune patients with P. falciparum malaria showed a PCT of 74.9 ± 29.5 hours and an FCT of 76.9 ± 33.6 hours. acpjournals.org In Nigerian children with acute uncomplicated falciparum malaria, the mean PCT was 3.4 days, and the mean FCT was 1.9 days. oup.comnih.gov

Table 2: Parasite and Fever Clearance Times with Halofantrine

Species Patient Population Mean Parasite Clearance Time (hours) Mean Fever Clearance Time (hours) Study Location Citation
P. falciparum Adults 51.12 31.25 India nih.gov
P. falciparum Adults & Children 55.1 43.2 Multi-center nih.gov
P. vivax Adults & Children 47.7 39.1 Multi-center nih.gov
P. falciparum Adults 76 - 83.5 59.6 - 60.1 Thai-Kampuchean Border who.int
P. falciparum Adults (14 - 44 years) 47.6 36.6 Philippines nih.gov
P. falciparum Non-immune Adults 74.9 ± 29.5 76.9 ± 33.6 Not Specified acpjournals.org
P. falciparum Children (6 months - 11 years) 81.6 (3.4 days) 45.6 (1.9 days) Nigeria oup.comnih.gov
P. falciparum Children 45.4 - 54.8 Not Reported Kenya nih.gov

Efficacy in Multidrug-Resistant Malaria (including Mefloquine-Resistant)

Halofantrine has been recognized for its efficacy against multidrug-resistant strains of P. falciparum, including those resistant to mefloquine (B1676156). drugbank.com

However, in cases of mefloquine chemoprophylaxis failures, treatment with a standard halofantrine regimen resulted in a 30% recrudescence rate, suggesting that this regimen may not be optimal for all mefloquine-resistant infections. nih.gov

Comparative Efficacy with Other Antimalarials (e.g., Mefloquine, Chloroquine)

Several studies have directly compared the efficacy of halofantrine with other antimalarial drugs.

Versus Mefloquine: In a trial on the Thai-Kampuchean border, the cure rate for a three-dose halofantrine regimen (88%) was not significantly different from that of mefloquine regimens (88% and 97%). who.int The parasite and fever clearance times were also comparable between the two drugs. who.int However, another study in the same region found a standard halofantrine regimen to have a higher failure rate (35%) compared to mefloquine (10%). nih.gov In contrast, a higher dose of halofantrine in a subsequent study proved more effective than mefloquine. nih.govlstmed.ac.uk A retrospective study in children treated for uncomplicated P. falciparum malaria found that no patients treated with mefloquine relapsed, whereas nine who had received halofantrine did. nih.gov

Versus Chloroquine: In a study in Nigerian children, halofantrine demonstrated a significantly higher cure rate at day 7 (92.3%) compared to chloroquine (39.5%). oup.comnih.gov The parasite clearance time was also faster with halofantrine (3.4 days) than with chloroquine (4.1 days). oup.comnih.gov Another study in Nigerian children found that a combination of chloroquine plus chlorpheniramine (B86927) had a similar cure rate (96%) and comparable parasite and fever clearance times to halofantrine. nih.govoup.com

Table 3: Comparative Efficacy of Halofantrine

Comparator Key Efficacy Finding Patient Population Study Location Citation
Mefloquine Comparable cure rates and clearance times. Adults Thai-Kampuchean Border who.int
Mefloquine Higher failure rate with standard dose halofantrine (35% vs 10%). Adults Thai-Burmese Border nih.gov
Mefloquine Lower failure rate with high-dose halofantrine (3% vs 8%). Adults Thai-Burmese Border nih.gov
Mefloquine No relapses with mefloquine, 9 relapses with halofantrine. Children France (imported malaria) nih.gov
Chloroquine Higher day 7 cure rate (92.3% vs 39.5%). Children Nigeria oup.comnih.gov
Chloroquine + Chlorpheniramine Similar cure rates (96%) and clearance times. Children Nigeria nih.govoup.com

Studies in Specific Patient Populations (e.g., Non-immune, Pediatric)

The efficacy of halofantrine has also been evaluated in specific patient groups who may respond differently to treatment.

Non-immune Patients: In a study of 51 non-immune patients with uncomplicated P. falciparum malaria, halofantrine was found to be effective and well-tolerated. acpjournals.org Another multicenter prospective trial in non-immune patients with imported malaria found a 100% efficacy rate when a second course of treatment was given on day 7. researchgate.netnih.gov However, a single one-day regimen resulted in four recrudescences. researchgate.netnih.gov A study specifically focusing on non-immune children with imported P. falciparum malaria reported no initial treatment failures, but a relapse rate of 27%, suggesting a single one-day course is not sufficient for this population. nih.gov

Pediatric Patients: Halofantrine has been widely studied in children. In Nigerian children with acute uncomplicated falciparum malaria, it demonstrated high cure rates and was well-tolerated. oup.comnih.gov In Kenya, a multiple-dose regimen resulted in rapid parasite clearance in children with chloroquine-resistant falciparum malaria. nih.gov A study in Malawi also showed a high cure rate of 96% in children. nih.gov However, a French study comparing halofantrine to mefloquine in children with imported malaria noted a high rate of clinical relapse with halofantrine, leading to a switch to mefloquine as the first-line treatment. nih.gov

Molecular and Cellular Mechanisms of Cardiotoxicity

QT Interval Prolongation and Cardiac Arrhythmias

The cardiotoxicity of halofantrine (B180850) hydrochloride is primarily manifested through its effects on the heart's electrical conduction system, leading to potentially fatal arrhythmias.

Halofantrine is well-documented to cause a prolongation of the QT interval on an electrocardiogram (ECG). nih.govnih.govdrugs.com This effect is a key indicator of delayed ventricular repolarization. nih.gov Studies have shown that this QT prolongation is dose-dependent and correlates with the plasma concentration of halofantrine. nih.govnih.gov In healthy adult subjects receiving 500 mg of racemic halofantrine daily for 42 days, a significant lengthening of the QTc interval was observed. nih.gov The mean QTc interval increased from a baseline of 400 ± 14 ms (B15284909) to 423 ± 20 ms after 22 days of treatment. nih.gov Prolonged QTc intervals have been reported in up to 81% of adults treated with standard halofantrine doses and in 100% of patients treated with high doses. drugs.com This effect has also been observed in children. researchgate.net The prolongation of the QT interval is considered the primary precursor to the more severe cardiac events associated with the drug. nih.govnih.gov

ParameterBaseline (Pre-treatment)After 22 Days of Halofantrine
Mean QTc Interval (ms) 400 ± 14423 ± 20
Data from a study on healthy adults receiving daily halofantrine. nih.gov

The prolongation of the QT interval creates an electrophysiological environment ripe for the development of ventricular arrhythmias, most notably Torsades de Pointes (TdP). nih.govarznei-telegramm.de TdP is a specific, polymorphic ventricular tachycardia that can lead to significant hemodynamic compromise. arznei-telegramm.denih.gov Numerous case reports have documented episodes of TdP in patients following the administration of halofantrine. arznei-telegramm.denih.gov This risk is particularly elevated in individuals who may have a pre-existing condition that prolongs the QT interval, such as congenital long QT syndrome. arznei-telegramm.denih.gov The development of these arrhythmias is a direct consequence of the altered ventricular repolarization caused by the drug. nih.gov

The arrhythmogenic potential of halofantrine can escalate to life-threatening events, including ventricular fibrillation and sudden cardiac death. nih.govdrugs.comnih.gov Since the first reported drug-associated death in 1993, numerous studies have confirmed the risk of possibly fatal cardiac arrhythmias in both adults and children. nih.govresearchgate.net A review of a worldwide safety database identified 35 cases of fatal cardiotoxicity believed to be related to halofantrine use between 1988 and 2005. nih.gov The World Health Organization (WHO) has noted over 30 reports of sudden cardiac death associated with halofantrine. who.int These severe outcomes underscore the clinical significance of halofantrine's cardiotoxic effects. researchgate.net

Targeting of Cardiac Ion Channels

The electrocardiographic changes and arrhythmias induced by halofantrine are rooted in its interaction with specific ion channels that govern the cardiac action potential.

The primary molecular mechanism underlying halofantrine-induced QT prolongation is the potent blockade of the rapidly activating delayed rectifier potassium current (IKr). nih.govnih.gov This current is crucial for the repolarization phase of the cardiac action potential and is conducted by channels encoded by the human-ether-a-go-go-related gene (HERG), also known as KCNH2. nih.govnih.gov Halofantrine directly inhibits these HERG channels in a concentration-, time-, and voltage-dependent manner. nih.govnih.gov Research has shown that halofantrine is a high-affinity blocker of the HERG channel, with studies reporting a half-maximal inhibitory concentration (IC50) as low as 40 nM to 196.9 nM. nih.govnih.gov This potent blockade slows down the repolarization process, prolongs the action potential duration, and manifests as a lengthened QT interval on the ECG. nih.govresearchgate.net The drug appears to bind preferentially to the open and inactivated states of the channel. nih.gov

Antimalarial DrugIC50 for HERG Channel Blockade (µM)
Halofantrine 0.04
Chloroquine (B1663885) 2.5
Mefloquine (B1676156) 2.6
Desbutyl-lumefantrine 5.5
Lumefantrine 8.1
Comparative data on the potency of various antimalarials in blocking the HERG K+ channel. nih.gov

Halofantrine is administered as a racemic mixture of two enantiomers, (+)-halofantrine and (-)-halofantrine. Research has indicated that the interaction with cardiac ion channels is stereoselective. nih.govnih.gov In studies on isolated feline myocytes, the (R)-enantiomer was found to be more potent in blocking the delayed rectifier potassium current than the (S)-enantiomer. nih.gov Clinical studies have also shown a stereoselective disposition, with plasma concentrations of (+)-halofantrine being higher than those of (-)-halofantrine at steady-state. nih.gov The prolongation of the QTc interval was positively correlated with the plasma concentrations of both the (+)- and (-)-enantiomers. nih.gov While the precise contribution of each enantiomer to HERG channel blockade requires further detailed investigation, the evidence points towards a stereoselective effect, a phenomenon observed with other drugs that block HERG channels. nih.govnih.govphysoc.org

Role of Halofantrine and its Metabolite N-desbutylhalofantrine in Cardiotoxicity

Both halofantrine and its major metabolite, N-desbutylhalofantrine, contribute to the drug's cardiotoxic profile. oup.com The primary mechanism underlying this toxicity is the blockage of potassium channels in the heart muscle. oup.comdrugbank.com Specifically, both compounds have been shown to block the human ether-a-go-go-related gene (HERG) potassium channels. oup.comdrugbank.com These channels are responsible for the rapidly activating delayed rectifier K+ current (IKr), which is crucial for the repolarization phase of the cardiac action potential. oup.com By inhibiting this current, halofantrine and N-desbutylhalofantrine delay repolarization, which manifests on an electrocardiogram (ECG) as a prolongation of the QT interval. oup.comnih.gov This QT interval prolongation is a significant risk factor for developing potentially fatal ventricular arrhythmias, such as Torsades de Pointes. researchgate.netwho.int

There are differing findings regarding the relative cardiotoxicity of halofantrine compared to its metabolite, N-desbutylhalofantrine. Some research indicates that the parent drug, halofantrine, is the primary driver of QT interval prolongation. nih.gov An in vitro study using an isolated perfused heart model demonstrated that halofantrine was able to prolong the QT interval, while N-desbutylhalofantrine had a minimal effect compared to baseline. nih.gov This led to the suggestion that N-desbutylhalofantrine might be a safer antimalarial compound. nih.govresearchgate.net

The prolongation of the QT interval by halofantrine is directly related to the concentration of the drug and its metabolite in the plasma. oup.comnih.govnih.gov Animal studies have confirmed that halofantrine prolongs the rate-corrected QT (QTc) interval in a concentration-dependent manner. oup.com This dose-dependent effect has also been clearly demonstrated in humans. nih.gov In healthy subjects, as the plasma concentrations of halofantrine isomers increased, the QTc interval was prolonged. nih.gov

The risk escalates significantly with higher doses. drugs.com While standard doses can cause QTc prolongation in a high percentage of adults, high-dose regimens have been shown to cause QTc prolongation in 100% of treated patients. drugs.com This underscores the direct relationship between the amount of drug administered and the magnitude of its effect on cardiac repolarization. nih.gov

Table 1: Effect of Halofantrine Dose on QTc Prolongation

Dose LevelPercentage of Patients with QTc Prolongation
Standard Dose (Adults)Up to 81% drugs.com
High Dose (72 mg/kg)100% drugs.com
Standard Dose (Children)50% drugs.com

Clinical Factors and Predisposing Conditions for Cardiotoxicity

The risk of developing severe cardiotoxicity from halofantrine is not uniform among all individuals. Certain clinical factors and pre-existing conditions can significantly increase a patient's susceptibility to life-threatening arrhythmias. researchgate.netnih.gov A review of fatal cardiotoxicity cases found that a majority of patients had at least one predisposing risk factor. researchgate.netnih.gov

The presence of an underlying cardiac disease is a major risk factor for halofantrine-induced cardiotoxicity. nih.govnih.govoup.com Patients with pre-existing heart conditions or conduction disturbances are at a significantly elevated risk. drugs.com These conditions include a personal or family history of congenital long QT syndrome, heart block, or other conduction abnormalities. drugs.comnih.gov In individuals with these underlying vulnerabilities, the QT-prolonging effects of halofantrine can more easily trigger dangerous arrhythmias. nih.gov Therefore, the use of halofantrine is contraindicated in patients with such known cardiac issues. drugs.comnih.gov

The simultaneous use of halofantrine with other drugs known to prolong the QT interval dramatically increases the risk of cardiotoxicity. researchgate.netwho.intnih.gov This pharmacodynamic interaction can potentiate the effects on cardiac repolarization, leading to a greater degree of QT prolongation than would be seen with either drug alone. nih.govresearchgate.net

A notable example is the interaction with mefloquine, another antimalarial drug. nih.gov Pre-treatment with mefloquine has been shown to markedly potentiate halofantrine-induced QTc prolongation. nih.govresearchgate.net This is believed to be a pharmacokinetic interaction, where mefloquine increases the plasma concentration of halofantrine. nih.gov Numerous other drugs from various classes can also prolong the QT interval and should be avoided in patients receiving halofantrine. drugbank.comdrugs.com

Table 2: Examples of Drugs that May Interact with Halofantrine to Prolong QT Interval

Drug ClassExample Drugs
AntiarrhythmicsQuinidine, Amiodarone, Sotalol drugbank.comdrugs.com
AntimalarialsMefloquine, Chloroquine drugbank.comnih.gov
AntipsychoticsChlorpromazine, Haloperidol drugbank.com
AntidepressantsCitalopram, Amitriptyline drugbank.comdrugs.com
AntibioticsClarithromycin, Ciprofloxacin drugbank.comdrugs.com
AntifungalsFluconazole (B54011) nih.gov

High plasma concentrations of halofantrine, whether resulting from overdose or other factors, are a critical risk for cardiotoxicity. nih.govnih.gov Studies have consistently shown that higher than recommended doses are associated with an increased incidence and severity of QT prolongation. researchgate.netdrugs.com In cases of fatal cardiotoxicity, improper dosing has been identified as a recurring predisposing factor. nih.gov It is concluded that high plasma concentrations of halofantrine should be avoided to minimize the risk of life-threatening arrhythmias. nih.govresearchgate.net

Gender-Specific Considerations (e.g., Females)

Emerging evidence from clinical observations and pharmacovigilance data indicates that females may be at a heightened risk for the cardiotoxic effects of halofantrine hydrochloride. This increased susceptibility is primarily associated with a greater propensity for drug-induced QT interval prolongation and the subsequent development of life-threatening arrhythmias, such as Torsades de Pointes (TdP).

Detailed Research Findings

A comprehensive review of a global safety database of halofantrine-related adverse events revealed a significant gender disparity in fatal cardiotoxicity. nih.gov Of the 35 reported cases of fatal cardiac events linked to halofantrine, a striking 70% of the patients were female. nih.gov This over-representation of females suggests an inherent sensitivity to the cardiotoxic effects of the drug. nih.gov

The underlying basis for this gender difference is believed to be rooted in fundamental electrophysiological differences between males and females. It is well-established that, on average, females have a longer baseline corrected QT (QTc) interval compared to males. nih.gov This baseline characteristic makes them inherently more vulnerable to the effects of drugs that prolong the QT interval. nih.gov Consequently, the administration of a QT-prolonging agent like halofantrine is more likely to push the QTc interval into a critical range that precipitates arrhythmias in female patients.

Case reports have further substantiated the increased risk in females. One of the first documented deaths associated with halofantrine was a female patient who had pre-existing tachyarrhythmia and had also recently been treated with mefloquine, another drug known to prolong the QT interval. nih.gov Additionally, reports have documented the occurrence of Torsades de Pointes in female patients with congenital long QT syndrome following halofantrine administration. nih.gov

The molecular mechanism underpinning halofantrine's cardiotoxicity involves the blockade of the human ether-à-go-go-related gene (hERG) potassium channels. nih.govles-crises.frmedchemexpress.cn These channels are crucial for cardiac repolarization, and their inhibition leads to a prolongation of the action potential duration, which manifests as a lengthened QT interval on an electrocardiogram (ECG). nih.gov Research has shown that halofantrine is a potent blocker of hERG channels, with an IC50 (half-maximal inhibitory concentration) in the nanomolar range. nih.govles-crises.fr

While direct research on the interaction between female sex hormones and halofantrine's effect on hERG channels is limited, studies with other drugs have suggested a potential role for estrogens. Some research indicates that estrogens can modulate the function of hERG channels and may influence the sensitivity to drugs that block these channels. nih.govmdpi.com For instance, one study found that a synthetic estrogen could alter the hERG blockade by another drug, suggesting that hormonal fluctuations could potentially impact the risk of drug-induced arrhythmias. nih.govmdpi.com This raises the possibility that the hormonal milieu in females could be a contributing factor to their increased susceptibility to halofantrine's cardiotoxic effects.

Data Table: Gender Distribution in Fatal Halofantrine-Related Cardiotoxicity

The following table summarizes the gender distribution in reported fatal cardiac events associated with this compound based on a review of a worldwide safety database.

GenderPercentage of Fatal Cases
Female70%
Male30%

Drug Interactions and Pharmacological Considerations

Interactions Affecting Halofantrine (B180850) Pharmacokinetics

The concentration of halofantrine in the plasma is a key determinant of both its efficacy and its toxicity. Several substances have been identified that can significantly modify its pharmacokinetic parameters through various mechanisms.

Inhibitors of CYP3A4 (e.g., Ketoconazole, Grapefruit Juice)

Halofantrine is metabolized in the liver primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme. drugs.comnih.gov Co-administration with potent inhibitors of this enzyme can lead to a significant increase in halofantrine plasma concentrations, thereby elevating the risk of toxicity, particularly cardiotoxicity. drugs.com

Grapefruit juice is a well-documented inhibitor of intestinal CYP3A4. nih.govbjmp.org Studies have demonstrated that the consumption of grapefruit juice with halofantrine can dramatically increase its bioavailability. drugs.comnih.gov In one study involving healthy volunteers, grapefruit juice increased the mean area under the plasma concentration-time curve (AUC) and the peak plasma concentration (Cmax) of halofantrine by 2.8-fold and 3.2-fold, respectively, when compared to administration with water. nih.gov This pharmacokinetic alteration was accompanied by a significant pharmacodynamic consequence: the maximum QTc interval prolongation nearly doubled, increasing from an average of 17 ms (B15284909) with water to 31 ms with grapefruit juice. nih.gov This is attributed to the inhibition of first-pass metabolism in the gut wall. drugs.com

Similarly, other potent CYP3A4 inhibitors, such as the antifungal agent ketoconazole, are expected to increase halofantrine levels, heightening the risk of concentration-dependent adverse effects like QT prolongation. drugs.com

Table 1: Effect of Grapefruit Juice on Halofantrine Pharmacokinetics and Pharmacodynamics nih.gov

Parameter Administration with Water Administration with Grapefruit Juice Fold Increase
Halofantrine Cmax (Reference) 3.2-fold higher 3.2
Halofantrine AUC (Reference) 2.8-fold higher 2.8

| Maximum QTc Prolongation | 17 ± 6 ms | 31 ± 12 ms | ~1.8 |

Impact of Tetracycline (B611298) on Bioavailability

The co-administration of tetracycline has been shown to significantly increase the plasma concentrations of both halofantrine and its active metabolite, desbutylhalofantrine. nih.govnih.gov A study in healthy male volunteers demonstrated that when a single 500 mg dose of halofantrine was given with tetracycline (500 mg twice daily for 7 days), there were significant increases in key pharmacokinetic parameters. nih.gov

The interaction does not appear to be based on the inhibition of CYP3A4 metabolism, as tetracycline does not inhibit the metabolism of halofantrine in human liver microsomes. nih.gov The precise mechanism remains to be fully elucidated, but it is hypothesized that the drugs may compete for the same biliary excretion pathway. nih.gov This increased exposure to halofantrine and its metabolite raises concerns about an elevated risk of adverse effects. nih.gov

Table 2: Effect of Tetracycline on Halofantrine Pharmacokinetic Parameters nih.gov

Pharmacokinetic Parameter Halofantrine Alone (Mean ± SD) Halofantrine with Tetracycline (Mean ± SD)
Cmax (µg/mL) 0.43 ± 0.14 1.06 ± 0.44
AUC (µg·h/mL) 32.0 ± 13.6 63.7 ± 20.1

| t½,z (h) | 90.8 ± 17.9 | 157.4 ± 57.4 |

Effects of Antacids (e.g., Magnesium Carbonate) on Absorption

Concurrent administration of certain antacids can impair the absorption of halofantrine. An in-vitro study identified that magnesium carbonate has a high adsorptive capacity for halofantrine, binding up to 83% of the drug. nih.govscribd.com This physical interaction was further investigated in a clinical study with healthy volunteers. nih.gov

When a 500 mg oral dose of halofantrine hydrochloride was administered with 1 g of magnesium carbonate, a significant reduction in its absorption was observed. nih.gov The antacid significantly reduced the maximum plasma concentrations (Cmax) of both halofantrine and its metabolite, desbutylhalofantrine. nih.gov Furthermore, the area under the curve (AUC) for halofantrine was reduced by as much as 56%, and the time to reach maximum plasma concentration (Tmax) was prolonged. nih.govresearchgate.net These findings suggest that the concomitant use of magnesium carbonate-containing antacids can lead to sub-therapeutic plasma levels of halofantrine due to decreased absorption. nih.gov

Table 3: In-vitro Adsorption of Halofantrine by Various Antacids nih.gov

Antacid Halofantrine Adsorption Capacity
Magnesium Carbonate Up to 83%
Aluminium Hydroxide 43%

| Magnesium Trisilicate | 23% |

Influence of Kolanut on Pharmacokinetics

The consumption of kolanut, which contains caffeine, alongside halofantrine has been shown to significantly decrease the plasma concentrations of halofantrine and its active metabolite. nih.govafricaresearchconnects.com In a study involving healthy male volunteers, the concomitant intake of 12.5 g of kolanut with a 500 mg dose of this compound resulted in a marked reduction in bioavailability. nih.gov

The Cmax of halofantrine decreased from 179 ng/mL to 98 ng/mL, and the AUC was reduced from 17,450 ng·h/mL to 11,821 ng·h/mL. africaresearchconnects.com Similar significant decreases were observed for the metabolite, desbutylhalofantrine. nih.govafricaresearchconnects.com The proposed mechanism is the formation of a complex between halofantrine and components of the kolanut, which impairs the drug's absorption. nih.gov This interaction suggests that consuming caffeine-containing products like kolanut could potentially compromise the therapeutic efficacy of halofantrine. nih.govafricaresearchconnects.com

Table 4: Effect of Kolanut on the Pharmacokinetics of Halofantrine and its Metabolite africaresearchconnects.com

Compound Parameter Halofantrine Alone (Mean) Halofantrine with Kolanut (Mean)
Halofantrine Cmax (ng/mL) 179 98
AUC (ng·h/mL) 17,450 11,821
Desbutylhalofantrine Cmax (ng/mL) 124 62

Interactions Leading to Increased Cardiotoxicity Risk

Halofantrine is known for its potential to cause a dose-related prolongation of the QTc interval, a key risk factor for life-threatening ventricular arrhythmias such as Torsades de Pointes. who.intnih.govnih.gov This inherent cardiotoxicity can be exacerbated when halofantrine is administered with other drugs that share this property or that increase its plasma concentration.

Co-administration with Mefloquine (B1676156) and QTc Prolongation

The sequential use of mefloquine and halofantrine poses a significant risk for enhanced cardiotoxicity. nih.govresearchgate.net While mefloquine itself does not significantly alter the QTc interval at therapeutic doses, its prior administration potentiates the QTc-prolonging effects of halofantrine. nih.gov

Research has shown that this interaction is pharmacokinetic in nature. Pre-treatment with mefloquine leads to significantly higher blood concentrations of halofantrine. nih.gov In one animal study, blood levels of halofantrine were two to six times higher in the group pretreated with mefloquine compared to the group that received halofantrine alone. nih.gov This elevated concentration of halofantrine directly correlates with a greater prolongation of the QTc interval. nih.gov Clinical reports have documented instances of sudden cardiac death in patients who received halofantrine shortly after mefloquine treatment, underscoring the critical danger of this drug sequence. nih.govnih.gov The World Health Organization does not recommend halofantrine for malaria treatment due to its marked effect on QTc prolongation. who.int

Table 5: Summary of Cardiotoxicity Interaction

Interacting Drug Effect on Halofantrine Consequence

| Mefloquine | Increases circulating concentration of halofantrine. nih.gov | Potentiates halofantrine-induced QTc prolongation. nih.govresearchgate.net |

Other Drugs Known to Prolong the QTc Interval

The administration of this compound with other medications known to prolong the QTc interval is a significant concern due to the potential for additive effects on cardiac repolarization, which increases the risk of life-threatening ventricular arrhythmias, such as torsades de pointes. drugs.com Halofantrine itself can induce a dose-related prolongation of the QT interval. drugs.comoup.com Consequently, co-administration with other drugs that share this property is generally contraindicated. drugs.com

A notable and well-documented interaction is with mefloquine, another antimalarial drug. drugs.comwikipedia.org Studies have shown that prior use of mefloquine can potentiate the QTc-prolonging effects of halofantrine. nih.govresearchgate.net This interaction is believed to occur because mefloquine increases the blood concentration of halofantrine. nih.govresearchgate.net Research in animal models demonstrated that blood concentrations of halofantrine were two to six times higher in subjects pretreated with mefloquine compared to those who received halofantrine alone, and a significant correlation was found between halofantrine blood levels and QTc interval length. nih.gov Clinical observations have also confirmed greater effects of halofantrine on the QTc interval in patients who had previously received mefloquine. nih.gov

The risk of significant QTc prolongation extends to a wide range of other drug classes. drugbank.comwho.int Healthcare providers are advised to perform an electrocardiogram (ECG) before initiating therapy with halofantrine and to monitor the patient's cardiac rhythm during and after treatment. drugs.com

Below is a table summarizing some of the drugs that may interact with Halofantrine, leading to an increased risk of QTc prolongation.

Drug ClassInteracting DrugPotential Effect with Halofantrine
AntimalarialsMefloquinePotentiated QTc prolongation drugs.comnih.govresearchgate.net
AntimalarialsQuinine (B1679958)Increased risk of QTc prolongation who.int
AntimalarialsAmodiaquineIncreased risk of QTc prolongation drugbank.com
AntiarrhythmicsAmiodaroneIncreased risk of QTc prolongation drugbank.comwho.int
AntiarrhythmicsQuinidineAdditive effects on QT interval, contraindicated drugs.com
Antibiotics (Macrolides)AzithromycinIncreased risk of QTc prolongation drugbank.com
Antibiotics (Macrolides)ClarithromycinIncreased risk of QTc prolongation drugbank.com
Antibiotics (Fluoroquinolones)CiprofloxacinIncreased risk of QTc prolongation drugbank.com
AntipsychoticsChlorpromazineIncreased risk of QTc prolongation drugbank.com
AntihistaminesDesloratadineIncreased risk of QTc prolongation drugbank.com
OthersCisaprideIncreased risk of QTc prolongation drugbank.com
OthersBedaquilineIncreased risk of QTc prolongation drugbank.com

Absence of Reported Interactions with Chloroquine (B1663885)

While the outline suggests an absence of interaction, scientific studies indicate a significant pharmacokinetic interaction between halofantrine and chloroquine. Research involving healthy volunteers has shown that both halofantrine and chloroquine are significant inhibitors of the enzyme Cytochrome P450 2D6 (CYP2D6). africaresearchconnects.comnih.gov This enzyme is crucial for the metabolism of many drugs.

The study demonstrated that therapeutic doses of both drugs led to a marked inhibition of CYP2D6 activity, with halofantrine showing a more potent inhibitory effect than chloroquine. africaresearchconnects.comnih.gov This inhibition persisted for at least one week after treatment. africaresearchconnects.com This finding is clinically relevant because it reinforces the recommendation that halofantrine should not be combined with other drugs that can prolong the QT interval, especially those that are also metabolized by CYP2D6. africaresearchconnects.comnih.gov The risk or severity of QTc prolongation can be increased when chloroquine is combined with halofantrine. drugbank.com Given that several quinoline (B57606) antimalarials, including chloroquine, are associated with a prolonged QTc interval, this metabolic interaction underscores the need for caution. who.int

Antimalarial Drug Resistance and Halofantrine Hydrochloride

Mechanisms of Resistance Development to Halofantrine (B180850) Hydrochloride

The precise mechanisms of resistance to amino-alcohol antimalarials like halofantrine are still under investigation. nih.gov However, research points towards mechanisms that reduce the accumulation of the drug within the parasite. nih.gov The development of resistance to halofantrine is believed to be a complex process involving genetic mutations in the parasite. nih.gov

A key gene implicated in resistance to halofantrine and other quinoline-based drugs is the P. falciparum multidrug resistance gene 1 (pfmdr1). pnas.orgresearchgate.net This gene encodes the P-glycoprotein homolog 1 (Pgh-1), a protein located on the membrane of the parasite's digestive vacuole. researchgate.net Mutations and variations in the copy number of the pfmdr1 gene have been shown to modulate the parasite's susceptibility to multiple antimalarials. pnas.orgjci.org Specifically, genetic transfection studies have suggested that point mutations in pfmdr1 at codons 1034, 1042, and 1246 may cause P. falciparum to accumulate more mefloquine (B1676156) and halofantrine. researchgate.net Conversely, amplification of the pfmdr1 gene has been linked to the selection for mefloquine resistance, which is associated with cross-resistance to halofantrine. jci.org

The mode of action of halofantrine is thought to be similar to that of chloroquine (B1663885) and quinine (B1679958), involving the formation of toxic complexes with ferriprotoporphyrin IX, which damage the parasite's membrane. drugbank.com Resistance may therefore interfere with this process or with the drug's ability to reach its target. Studies have shown that intermittent exposure of P. falciparum isolates to halofantrine in vitro can lead to a rapid decrease in susceptibility. nih.govasm.org This induced resistance was found to be stable even after the removal of drug pressure, suggesting a stable genetic alteration in the parasite. nih.govasm.orgasm.org

Cross-Resistance Patterns with Other Antimalarials (e.g., Mefloquine)

Significant cross-resistance has been observed between halofantrine and other structurally related amino-alcohol antimalarials, most notably mefloquine. nih.govnih.govnih.govresearchgate.net This relationship is so strong that the two drugs are often considered to have linked resistance profiles. nih.gov Laboratory studies have repeatedly confirmed this pattern.

In one study, intermittent pressure with mefloquine on a P. falciparum strain led to a considerable increase in resistance not only to mefloquine but also to halofantrine, while susceptibility to chloroquine and quinine remained unchanged. nih.govajtmh.org Another in vitro study that induced resistance to halofantrine in both chloroquine-susceptible and chloroquine-resistant isolates found that the resulting halofantrine-resistant parasites showed a significantly decreased susceptibility to mefloquine. nih.govasm.org The halofantrine-resistant isolate derived from a chloroquine-resistant parent also exhibited reduced susceptibility to quinine. nih.govasm.org

Conversely, a study of African isolates of P. falciparum found a negative correlation between the activities of chloroquine and halofantrine, meaning that chloroquine-resistant isolates were often more susceptible to halofantrine. nih.govresearchgate.net This same study confirmed a significant positive correlation between the in vitro activities of mefloquine and halofantrine, indicating cross-resistance. nih.govresearchgate.net

Study FocusCorrelated DrugCorrelation with Halofantrine ResistanceSource
In vitro induction of mefloquine resistanceMefloquinePositive (Cross-resistance) nih.govajtmh.org
In vitro induction of halofantrine resistanceMefloquinePositive (Cross-resistance) nih.govasm.org
In vitro induction of halofantrine resistance (from a chloroquine-resistant isolate)QuininePositive (Cross-resistance) nih.govasm.org
Analysis of African P. falciparum isolatesMefloquinePositive (Cross-resistance) nih.govresearchgate.net
Analysis of African P. falciparum isolatesChloroquineNegative (Increased sensitivity) nih.govresearchgate.net

Clinical Observations of Halofantrine Resistance and Treatment Failures

Clinical studies and field observations have documented treatment failures with halofantrine, particularly in regions with multidrug-resistant malaria like Southeast Asia. nih.gov A study conducted among Thai soldiers who had failed mefloquine chemoprophylaxis and were subsequently treated with halofantrine reported a parasite recrudescence rate of 30%. nih.gov In this study, the parasites from patients who failed halofantrine treatment were found to be less sensitive to mefloquine in vitro, further supporting the clinical relevance of the cross-resistance between the two drugs. nih.gov

Study Population/LocationHalofantrine RegimenCure RateTreatment Failure/Recrudescence RateSource
Thai soldiers with mefloquine prophylaxis failures1500 mg total (three 500 mg doses at 6-hour intervals)70%30% nih.gov
Patients on the Thai-Kampuchean border1000 mg + 500 mg (6 hours later)65%35% who.int
Patients on the Thai-Kampuchean border500 mg every 6 hours for 3 doses (1500 mg total)88%12% who.int

Strategies to Mitigate and Overcome Resistance

The challenge of antimalarial drug resistance requires multifaceted strategies, moving beyond single-drug therapies. For drugs like halofantrine, where resistance is established and linked to other important antimalarials, specific strategies are part of a broader global plan to combat resistance.

Combination Therapy: The cornerstone of modern antimalarial treatment and resistance mitigation is the use of artemisinin-based combination therapies (ACTs). nih.govnih.gov The rationale is to combine a fast-acting artemisinin (B1665778) derivative, which rapidly reduces the parasite biomass, with a longer-acting partner drug that clears the remaining parasites. nih.govyoutube.com This approach reduces the probability of selecting for resistant parasites. youtube.com While halofantrine is not typically used in modern ACTs due to safety and resistance concerns, the principle of combination therapy is the most effective tool against resistance. jci.org

Multiple First-Line Therapies (MFT): To reduce the selection pressure on a single partner drug, some strategies propose the use of multiple different first-line ACTs, either in rotation or used in parallel within a region. mmv.orgyoutube.com This diversification of drug pressure can help prolong the useful therapeutic life of existing antimalarials. mmv.org

Improved Surveillance: Robust and timely surveillance of both phenotypic and genotypic markers of resistance is crucial. nih.govendmalaria.orgwho.int Monitoring the prevalence of resistance to halofantrine and its cross-resistance partner, mefloquine, helps inform treatment guidelines and containment strategies. endmalaria.org

Optimizing Drug Formulations and Absorption: Given that a significant number of halofantrine treatment failures are associated with poor and variable absorption, strategies to improve its bioavailability could potentially enhance efficacy. jci.orgnih.gov While taking halofantrine with fatty food increases absorption, this is often discouraged due to safety concerns. nih.govwikipedia.org The development of new formulations for lipophilic drugs to ensure more consistent absorption is an important area of research. jci.org

Research and Development of New Drugs: The ultimate long-term strategy is the continuous development of new antimalarial agents with novel mechanisms of action that are not affected by existing resistance patterns. nih.govyoutube.com A robust pipeline of new medicines is essential to replace drugs that have lost their effectiveness. mmv.org

Emerging Research and Novel Applications

Investigation of Halofantrine (B180850) Hydrochloride as an Antioxidant Ability Inhibitor

Recent research has uncovered a novel application for Halofantrine Hydrochloride (HAL) beyond its traditional use, identifying it as an inhibitor of antioxidant capabilities in the opportunistic fungal pathogen Candida albicans. mdpi.comnih.gov This discovery positions HAL as a compound that can augment the efficacy of oxidative damage agents, presenting a promising strategy for treating invasive candidiasis, particularly in individuals with compromised immune systems. nih.govnih.gov The primary defense by innate immune cells like macrophages and neutrophils involves generating toxic reactive oxygen species (ROS) to inflict oxidative damage on the fungus. nih.gov C. albicans typically endures this assault using its own antioxidant enzymes. nih.gov By suppressing this defensive response, halofantrine enhances the fungus's vulnerability to both external chemical agents and the host's natural immune response. mdpi.comnih.gov

This compound has been shown to significantly enhance the antifungal effects of agents that induce oxidative stress. nih.gov Studies have demonstrated that HAL can augment the activity of compounds like plumbagin, menadione, and hydrogen peroxide (H₂O₂) by suppressing the ability of C. albicans to respond to the reactive oxygen species (ROS) these agents produce. nih.govnih.gov This synergistic effect makes the fungus more susceptible to oxidative damage. mdpi.com The mechanism does not rely on HAL being directly fungicidal at the tested concentrations but rather on its ability to dismantle the pathogen's defense against oxidative attacks. mdpi.com

The inhibitory action of halofantrine on the oxidative stress response in C. albicans is dependent on the transcription factor Cap1. mdpi.comnih.gov Cap1 is a key regulator that C. albicans activates in response to ROS, such as H₂O₂. mdpi.com Upon activation, Cap1 typically moves into the nucleus and induces the expression of genes with antioxidant functions, protecting the cell. mdpi.com

Research revealed that while a high concentration of H₂O₂ (10 mM) upregulates the expression of Cap1-related antioxidant genes (CAP1, CAT1, TTR1), a high concentration of halofantrine (20 μM) has a minimal impact on their expression. mdpi.com This finding indicates that halofantrine acts as an inhibitor of this critical oxidative stress response pathway, with its mechanism being directly linked to Cap1. mdpi.comnih.gov

Treatment AgentTarget GeneEffect on Transcription Level
10 mM H₂O₂CAP1, CAT1, TTR1Upregulation Observed
20 μM HalofantrineCAP1, CAT1, TTR1Minimal Impact Observed

Data derived from quantitative reverse transcription PCR (qRT-PCR) analysis measuring gene expression after a 1-hour treatment period. mdpi.com

The in-vivo antifungal activity of halofantrine has been confirmed using the Galleria mellonella (greater wax moth) infection model. mdpi.comnih.gov G. mellonella larvae are a widely accepted model for studying fungal infections because their innate immune system shares functional similarities with that of mammals. frontiersin.orgresearchgate.net This model allows for the assessment of antifungal drug efficacy and virulence of various fungal pathogens, including Candida species. frontiersin.orgnih.gov The positive results observed in the G. mellonella model provide evidence that targeting the oxidative stress response of C. albicans with halofantrine is a viable and effective antifungal strategy in a whole-organism system. mdpi.comnih.gov

Development of this compound Analogs with Reduced Cardiotoxicity

A significant limitation of halofantrine is its potential for cardiotoxicity, specifically the prolongation of the QT interval in the electrocardiogram, which can lead to life-threatening arrhythmias. nih.govwikipedia.org This has driven research into developing analogs or alternative formulations with a safer cardiovascular profile.

One promising development involves the active metabolite of halofantrine, N-desbutylhalofantrine. nih.gov In vitro studies on isolated perfused hearts demonstrated that while halofantrine itself significantly prolonged the QT interval, N-desbutylhalofantrine had a minimal effect. nih.gov Further investigation using patch-clamp techniques on isolated feline myocytes revealed that halofantrine blocks the delayed rectifier potassium channel, an effect similar to class III antiarrhythmic drugs. nih.gov The reduced impact of its N-desbutyl metabolite suggests it could be developed as a safer antimalarial alternative. nih.gov

Another approach to mitigate cardiotoxicity involves novel drug delivery systems. nih.gov Entrapping halofantrine in poly-epsilon-caprolactone nanocapsules (Hf-NC) has been shown to significantly reduce its toxic effects. nih.gov Studies in rats showed that the QT and PR interval prolongation caused by a standard halofantrine solution was significantly reduced when the drug was administered within these nanocapsules. nih.gov This formulation also demonstrated a higher lethal dose (LD) compared to the standard hydrochloride salt, indicating a better safety margin. nih.gov

Compound FormulationLD₅₀ (Calculated)LD₁₀₀ (Observed)Effect on QT/PR Intervals
Halofantrine HCl (Hf.HCl)154 mg/kg200 mg/kgSignificant Prolongation
Halofantrine-Nanocapsules (Hf-NC)249 mg/kg300 mg/kgSignificantly Reduced Prolongation

Data based on acute toxicity studies in mice and cardiovascular evaluation in rats. nih.gov

CompoundEffect on QT Interval (in vitro)Cardiotoxicity MechanismPotential as a Safer Alternative
HalofantrineSignificant ProlongationBlock of the delayed rectifier potassium channel-
N-desbutylhalofantrineMinimal EffectNot specified, but less effect on repolarizing currentsHigh

Data derived from in vitro cardiac electrophysiologic studies. nih.gov

Phototoxicity Studies of this compound

Phototoxicity is a phenomenon where a drug becomes toxic when exposed to light, typically Ultraviolet A (UVA) radiation. nih.gov This reaction often involves the generation of an oxygen species from the UVA-excited drug molecule, which can cause cellular damage. nih.gov While phototoxicity is a known side effect for certain classes of drugs, such as fluoroquinolones, specific studies detailing the phototoxic potential of this compound are not extensively available in the public research domain. nih.gov General mechanisms of drug-induced phototoxicity involve the photosensitizing drug absorbing UVA light, leading to the formation of reactive oxygen species that can damage cell structures. nih.gov However, dedicated research to confirm or deny this specific property for halofantrine is not prominently documented.

Preclinical and Translational Research Methodologies

In vitro Cardiac Electrophysiologic Studies (e.g., Isolated Perfused Heart Model, Isolated Ventricular Myocytes)

To investigate the cardiotoxicity of halofantrine (B180850), researchers have utilized in vitro cardiac electrophysiologic models. Studies on isolated perfused heart models revealed that halofantrine can prolong the QT interval, a key measure of cardiac repolarization. nih.gov In contrast, its primary metabolite, N-desbutylhalofantrine, showed minimal effect on the QT interval in the same model. nih.gov

Further mechanistic insights were gained from studies using isolated ventricular myocytes. nih.gov These cellular-level investigations helped to test the hypothesis that halofantrine or its metabolite is directly responsible for cardiotoxicity. nih.gov In isolated feline ventricular myocytes, halofantrine demonstrated a stereoselective block of the delayed rectifier potassium channel, indicating a mechanism of action similar to Class III antiarrhythmic drugs. nih.gov These findings from isolated heart and cell models provided a direct link between the drug and its effect on cardiac electrical activity.

Patch-Clamp Techniques for Ion Channel Studies

Patch-clamp techniques have been crucial in elucidating the precise molecular mechanism of halofantrine's cardiac effects. These studies have focused on the human ether-a-go-go-related gene (hERG) potassium channels, which are critical for cardiac repolarization. nih.govnih.gov Research using Chinese hamster ovary (CHO-K1) cells stably expressing hERG channels demonstrated that halofantrine is a potent blocker of these channels. nih.govnih.gov

The block of hERG channels by halofantrine was found to be time-, voltage-, and use-dependent. nih.govnih.gov The drug accelerated channel inactivation and showed preferential binding to the open and inactivated states of the channel. nih.govnih.gov The half-maximal inhibitory concentration (IC50) for hERG channel blockade by halofantrine was determined to be 196.9 nM, a concentration well within the therapeutic plasma range. nih.govnih.gov Both halofantrine and its metabolite, N-desbutylhalofantrine, were found to be high-affinity blockers of hERG K+ channels, with IC50 values of 21.6 nM and 71.7 nM, respectively. oup.com These patch-clamp studies concluded that the inhibition of hERG channels is the likely cellular basis for the QT prolongation observed with halofantrine use. nih.govnih.gov

Animal Models for Pharmacokinetic, Efficacy, and Toxicity Assessment (e.g., Rats, Dogs)

Animal models, particularly rats and dogs, have been instrumental in the preclinical assessment of halofantrine. nih.govnih.govmdpi.com These models are used to evaluate the drug's pharmacokinetic properties, antimalarial efficacy, and potential toxicity. nih.govmdpi.commdpi.com Toxicity studies in animals have generally suggested low toxicity for halofantrine in both short-term and long-term studies, with no evidence of mutagenicity. nih.gov

Pharmacokinetic studies in dogs have been particularly useful for understanding the absorption and metabolism of halofantrine. nih.govbohrium.com A conscious dog model was developed to simultaneously study intestinal lymphatic and non-lymphatic drug absorption. nih.govbohrium.com This model revealed that postprandial administration significantly increased lymphatic transport of halofantrine, from 1.3% in the fasted state to 54% after a meal. nih.govbohrium.com This finding helps explain the significant food effect observed with the drug's bioavailability. nih.govbohrium.com Studies in rats have also been used to investigate the stereoselective distribution of halofantrine enantiomers in plasma lipoproteins. nih.gov

The potential effects of halofantrine on the male reproductive system have been investigated using Wistar rats. iosrphr.orgscispace.com In one study, adult male Wistar rats were administered halofantrine orally for five days. iosrphr.org While no significant morphological differences were observed in the testes across different dose groups, histological examination revealed some dose-dependent degenerative changes in the seminiferous tubules at higher doses. iosrphr.orgresearchgate.net Another study in mature male Wistar rats reported increased spermatogenesis but also noted possible degenerative changes in the seminiferous tubules at higher doses. scispace.com These studies suggest that while therapeutic doses may not have adverse effects, higher concentrations of halofantrine could potentially impact testicular tissue. iosrphr.orgscispace.comresearchgate.net

Summary of Halofantrine Effects on Testicular Histology in Wistar Rats
Study ParameterObservationReference
MorphologyNo significant differences observed iosrphr.org
Histology (Therapeutic Dose)No adverse effects on histological structure iosrphr.org
Histology (Higher Doses)Some degenerative changes in seminiferous tubules iosrphr.orgscispace.comresearchgate.net
SpermatogenesisApparent increase observed in one study scispace.com

Studies in animal models have indicated that halofantrine administration can affect lipid profiles. In a study involving female albino rats, administration of halofantrine hydrochloride led to a significant increase in total cholesterol and triacylglycerol concentrations compared to the control group. researchgate.netresearchgate.net Another study in rats investigated the effect of hyperlipidemia on the pharmacokinetics of halofantrine. nih.gov When rats were rendered hyperlipidemic, the plasma concentrations of halofantrine enantiomers increased by more than tenfold. nih.gov These findings highlight the significant interaction between halofantrine and plasma lipids, which has implications for its pharmacokinetics and pharmacodynamics. nih.govnih.gov

Analytical Methodologies for this compound and Metabolite Quantification (e.g., HPLC, RIA)

Accurate quantification of halofantrine and its major metabolite, N-desbutylhalofantrine, in biological matrices is essential for pharmacokinetic and clinical studies. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. nih.govnih.govdocumentsdelivered.com

A reversed-phase HPLC method has been described for the simultaneous determination of halofantrine and N-desbutylhalofantrine in human plasma. nih.govdocumentsdelivered.com This method typically involves protein precipitation, liquid-liquid extraction, and chromatographic separation on a C18 or C8 column with UV detection. nih.govnih.gov Such methods have been shown to be simple, rapid, sensitive, and cost-effective, with good precision and accuracy. nih.gov HPLC has also been employed in stereospecific assays to measure the individual enantiomers of halofantrine in plasma fractions. nih.gov In addition to HPLC, other analytical techniques such as non-aqueous titrimetry and UV spectrophotometry have been developed and validated for the quantification of halofantrine in pharmaceutical tablets. nih.gov

Analytical Methods for Halofantrine Quantification
MethodMatrixAnalytesKey FeaturesReference
Reversed-Phase HPLC-UVHuman PlasmaHalofantrine & N-desbutylhalofantrineProtein precipitation, liquid-liquid extraction, C18 column nih.govdocumentsdelivered.com
Stereospecific HPLCPlasma Lipoprotein FractionsHalofantrine EnantiomersSeparation of (+) and (-) enantiomers nih.gov
Non-aqueous TitrimetryTabletsThis compoundRoutine quality control nih.gov
UV SpectrophotometryTabletsThis compoundDirect measurement of methanol (B129727) solution nih.gov

High Throughput Screening of Drug Libraries

High-throughput screening (HTS) methodologies are employed in drug discovery to test large chemical libraries for activity against a specific target. nih.gov In the context of malaria research, HTS assays are used to identify new compounds with antimalarial properties. nih.gov For instance, the Saponin-lysis Sexual Stage Assay (SaLSSA) is a high-throughput assay developed to identify small molecules with transmission-blocking capacity against malaria parasites. nih.gov In an evaluation using this assay, amino alcohol compounds, including halofantrine, demonstrated activity across all stages of the parasite. nih.gov HTS platforms that screen for inhibitors of essential parasite processes, such as protein synthesis, represent a valuable tool for discovering new antimalarials with novel mechanisms of action. nih.gov While not exclusively focused on halofantrine, these screening platforms can include known drugs like halofantrine as controls or as part of the screened library to identify new leads or understand broader activity profiles.

Clinical Research Methodologies and Findings

Clinical Trial Design and Implementation (e.g., Randomized Double-Blind, Multi-Center Studies)

Clinical research into halofantrine (B180850) hydrochloride has utilized a variety of robust methodologies to assess its efficacy and safety as an antimalarial agent. Many pivotal studies were designed as randomized, comparative trials, often comparing halofantrine to other established antimalarials like mefloquine (B1676156). For instance, an open-label, randomized comparative trial in Thailand involved adult male patients with acute uncomplicated falciparum malaria, who were randomly assigned to receive either halofantrine or mefloquine and were followed for 42 days. mahidol.ac.th Similarly, a study in Colombia employed a double-blind, randomized, prospective clinical trial design, hospitalizing 120 semi-immune adult male patients for 42 days to test five different halofantrine treatment schedules. nih.gov

The scope of these investigations was frequently international, with multi-center trials conducted in regions where malaria is endemic. A notable multi-center study involved 268 patients, ranging from infants to adults, suffering from acute uncomplicated malaria due to P. vivax or P. falciparum. nih.gov Clinical trials were also conducted in various African nations, including Kenya and Malawi, to evaluate the drug's performance against chloroquine-resistant strains of Plasmodium falciparum. nih.govnih.gov In Malawi, two separate clinical trials were conducted to determine appropriate dosing regimens in areas with known chloroquine (B1663885) resistance. nih.gov In Kenya, studies focused on children with falciparum malaria, comparing different multiple-dose regimens. nih.gov

These trials were structured to control for variables and reduce bias. The use of randomization helped ensure that patient groups were comparable at the outset of the study. mahidol.ac.th The double-blind approach, where neither the patient nor the investigator knows which treatment is being administered, was used to prevent bias in the assessment of outcomes and side effects. nih.govwho.int The inclusion of diverse patient populations, including adults and children, across different geographical locations provided a broader understanding of the drug's applicability. nih.govnih.gov

Assessment of Clinical Efficacy Endpoints (e.g., Cure Rate, Parasite Clearance, Fever Clearance)

The clinical efficacy of halofantrine was primarily assessed through key endpoints, including cure rates, parasite clearance time (PCT), and fever clearance time (FCT). Cure rates varied depending on the dosing regimen, geographical location, and the resistance patterns of the local malaria strains.

Below is a table summarizing efficacy endpoints from various clinical trials:

Study Location/FocusPatient GroupHalofantrine RegimenCure RateMean Parasite Clearance Time (h)Mean Fever Clearance Time (h)
Multi-center Study nih.govAdults & Children8 mg/kg or 500 mg x 3 doses96.9%55.1 (P. falciparum)43.2 (P. falciparum)
Thailand who.intAdults500 mg x 3 doses88%76~59.6
Thailand mahidol.ac.thAdult Males500 mg x 3 doses56% (42-day)75.954.8
Colombia nih.govAdult Males500 mg x 3 doses75%Not SpecifiedNot Specified
Thailand mahidol.ac.thAdultsVaried Regimens73% - 97%64.3 - 77.2Not Specified
Kenya nih.govChildren8 mg/kg x 3 dosesNot Specified54.8Not Specified
Malawi nih.govChildren8 mg/kg x 3 doses96% (14-day)Not SpecifiedNot Specified

Monitoring and Reporting of Adverse Events, particularly Cardiotoxicity

The monitoring and reporting of adverse events were integral to halofantrine clinical trials, with a growing focus on its potential for cardiotoxicity. nih.gov Initial trials reported that the drug was generally well-tolerated, with most side effects being mild and transient, such as gastrointestinal complaints. nih.govnih.gov However, concerns about cardiac effects emerged, leading to more rigorous monitoring protocols.

A significant adverse event associated with halofantrine is the prolongation of the QT interval on an electrocardiogram (ECG), which can lead to potentially fatal arrhythmias like torsades de pointes. drugs.com Consequently, ECG monitoring became a key component of later clinical trials and safety assessments. nih.govmahidol.ac.th A trial in Colombia specifically studied cardiotoxicity by performing ECGs and observed a mean prolongation of the QTc interval of 28.5 ms (B15284909) on the first day of the trial. nih.gov Studies have shown that QTc interval prolongation was reported in up to 81% of adults on standard doses and 100% on high doses. drugs.com

The risk of cardiotoxicity was found to be exacerbated by several factors, including pre-existing heart disease, exceeding recommended doses, and the co-administration of other drugs that also prolong the QT interval. nih.govnih.gov A review of fatal cardiotoxicity cases found that 74% of patients had at least one predisposing risk factor. nih.gov This underscores the importance of patient screening for underlying cardiac conditions before treatment. nih.gov The monitoring strategy in clinical settings evolved to include careful assessment of patient history and baseline cardiac function, particularly in at-risk individuals. acc.org

Pharmacokinetic Studies in Human Volunteers and Patients

Pharmacokinetic studies of halofantrine have been conducted in both healthy human volunteers and malaria patients to understand its absorption, distribution, metabolism, and elimination. These studies revealed significant variability in drug absorption and disposition, influenced by factors such as the presence of acute malaria and food intake. nih.gov

Studies comparing malaria patients to healthy volunteers found that the peak plasma concentrations and bioavailability of halofantrine were significantly lower on the first day of treatment in individuals with malaria. nih.gov The elimination half-life was also found to be shorter in malaria patients (9.5 days) compared to healthy controls (15.8 days), indicating that the acute disease state affects both the absorption and elimination of the drug. nih.gov This variability in absorption has led to concerns that standard dosing regimens may be suboptimal for producing consistently effective drug levels. nih.gov

Key pharmacokinetic parameters for halofantrine are summarized in the table below, based on a population analysis:

Population GroupApparent Clearance (CL)Volume of Compartment 1 (V1)Distributional Clearance (CLD)Volume of Compartment 2 (V2)
Healthy Volunteers nih.gov2453 L/day2386 L716 L/day2641 L
Malaria Patients nih.gov429 L/day729 L178 L/day1351 L

These studies highlight the complex pharmacokinetic profile of halofantrine and the challenges in establishing a universally optimal dosing strategy.

Post-Marketing Surveillance and Safety Databases

Following its market introduction, the safety profile of halofantrine was continuously monitored through post-marketing surveillance and the analysis of safety databases. These systems are designed to detect adverse events that may not have been identified or fully characterized during pre-market clinical trials. hrsa.gov The US Food and Drug Administration (FDA) maintains systems like the Adverse Event Reporting System (AERS), now FAERS, to support post-marketing safety surveillance for all approved drug products. data.govtghn.org

For halofantrine, post-marketing surveillance was crucial in identifying the full extent of its cardiotoxicity. While pre-market trials noted some ECG changes, the first case of drug-associated death was reported in 1993, after the drug was in wider use. nih.gov This led to a significant increase in reports of cardiac arrhythmias, some of which were fatal, in both adults and children. nih.gov

A comprehensive review of fatal cardiotoxicity related to halofantrine was conducted using a worldwide safety database from the manufacturer GlaxoSmithKline (GSK). nih.gov Between 1988 and 2005, an estimated 17.9 million patients were treated with halofantrine. nih.gov From 261 reports of severe side effects submitted to the GSK database, 95 were identified as having a cardiac cause. nih.gov The analysis identified 35 cases of fatal cardiotoxicity linked to the drug. A significant finding was that 74% of these fatal events occurred within 24 hours of the first dose, and a majority of the individuals affected had pre-existing risk factors. nih.gov All pediatric fatalities involved either a contraindication to the drug or improper dosing. nih.gov This post-marketing data was instrumental in refining safety warnings and ultimately led to a dramatic decrease in the use of halofantrine worldwide. nih.gov

Future Directions and Research Gaps

Further Elucidation of Halofantrine (B180850) Hydrochloride's Complete Mechanism of Action

The precise mechanism of action for halofantrine remains a critical area for further investigation. Current understanding suggests a multi-faceted process, though a complete picture is yet to be established.

Initial theories propose a mechanism similar to other aryl amino alcohol antimalarials like chloroquine (B1663885) and quinine (B1679958). This involves the formation of a toxic complex with ferriprotoporphyrin IX (Fe(III)PPIX or hematin), a byproduct of the parasite's hemoglobin digestion. By binding to hematin (B1673048), halofantrine prevents its detoxification into hemozoin, leading to a buildup of the toxic heme, which damages parasite membranes and results in cell death. Crystallographic studies have confirmed that halofantrine binds to hematin in vitro. Specifically, the alcohol group of halofantrine coordinates to the iron center of Fe(III)PPIX, while its phenanthrene (B1679779) ring engages in π-stacking over the porphyrin. This binding is thought to interrupt the formation of the hemozoin precursor, explaining its antimalarial activity.

Beyond its interaction with heme, other potential targets and mechanisms have been proposed:

Mitochondrial Disruption : Halofantrine may interfere with the parasite's metabolic processes by disrupting mitochondrial electron transport, leading to metabolic collapse from oxidative damage.

Enzyme Inhibition : Research has shown that halofantrine can bind to plasmepsin, a hemoglobin-degrading enzyme specific to malaria parasites.

Ion Channel Inhibition : The drug's cardiotoxic effects are linked to its ability to block human ether-a-go-go-related gene (hERG) potassium channels, which are crucial for cardiac repolarization.

A comprehensive understanding requires further studies to clarify the interplay of these different actions and to identify the primary cytotoxic pathway in the parasite.

Development of Safer Analogs with Reduced Cardiotoxicity

The most significant barrier to the widespread use of halofantrine is its dose-dependent cardiotoxicity, specifically the prolongation of the QT interval, which can lead to fatal arrhythmias like torsades de pointes. This serious adverse effect has driven research toward developing safer alternatives with a more favorable therapeutic index.

Key research avenues include:

Metabolite Development : The primary metabolite of halofantrine, N-desbutyl-halofantrine, is as active as the parent compound in vitro. Crucially, research suggests that this metabolite may be significantly less cardiotoxic. This presents a promising opportunity to develop N-desbutyl-halofantrine itself as a therapeutic agent, potentially offering the same efficacy with a much-improved safety profile.

Formulation Technology : Another approach to mitigate toxicity involves advanced drug delivery systems. Studies have shown that entrapping halofantrine in poly-ε-caprolactone nanocapsules can significantly reduce its toxicity. In animal models, the nanocapsule formulation (Hf-NC) had a higher lethal dose (LD50 of 249 mg/kg) compared to the standard halofantrine hydrochloride solution (LD50 of 154 mg/kg). Furthermore, the nanocapsule formulation significantly reduced the prolongation of the QT and PR intervals in rats, suggesting that modifying drug distribution through encapsulation can decrease cardiac side effects.

Pharmacogenetic Screening : The risk of drug-induced arrhythmias may be genetically determined, linked to genes that regulate cardiac potassium channels. While routine genotyping of all patients is not currently feasible, developing pharmacogenetic tools could help screen for individuals at higher risk, allowing for a safer, more targeted use of the drug if no other alternatives are available.

Optimization of Dosing Regimens for Improved Efficacy and Safety

Optimizing dosing is crucial for balancing the efficacy of halofantrine against its risks. Research has highlighted that the absorption of halofantrine is highly variable among individuals and is significantly influenced by food. Taking the drug with fatty food can increase its absorption by three- to seven-fold, which can lead to toxic plasma concentrations and heighten the risk of cardiotoxicity. Consequently, it is recommended that halofantrine be taken on an empty stomach.

Clinical trials have explored various dosing regimens to maximize cure rates while minimizing adverse effects.

A study comparing three different regimens in Thailand found that a regimen of 500 mg three times on the first day, followed by 500 mg once daily for seven days (total dose: 4,500 mg), yielded a high cure rate of 97% without overt cardiac problems.

Standard regimens for non-immune adults often involve 500 mg every six hours for three doses, with the course repeated after seven days. For semi-immune patients, a single course may be sufficient.

The challenge lies in the drug's erratic absorption and the narrow therapeutic window. The significant inter-subject variability means that standard dosing can result in sub-optimal drug levels in some patients and dangerously high levels in others. Future research should focus on developing dosing strategies that produce consistent and effective drug levels without crossing the threshold for cardiotoxicity.

Table 1: Investigated Dosing Regimens for Halofantrine This table is interactive. Click on the headers to sort the data.

Group Dosing Regimen Total Dose Cure Rate Population Reference
HA1 500 mg, 3 times daily for 3 days 4,500 mg 89% Falciparum malaria patients
HA2 500 mg, 3 times daily on day 1 and day 3 3,000 mg 73% Falciparum malaria patients
HA3 500 mg, 3 times on day 1, then 500 mg once daily for 7 days 4,500 mg 97% Falciparum malaria patients
Non-Immune 500 mg every 6 hours for 3 doses, repeated after 7 days 3,000 mg 99% Non-immune P. falciparum patients

Research into this compound's Antifungal and Other Potential Applications

Beyond its use as an antimalarial, research has begun to uncover other potential therapeutic applications for this compound, most notably in the field of mycology.

A recent study identified this compound as a potent inhibitor of the antioxidant response in Candida albicans, a major opportunistic fungal pathogen. The research found that halofantrine enhances the efficacy of oxidative damage agents (like H₂O₂) by suppressing the fungus's ability to cope with reactive oxygen species (ROS). This inhibitory mechanism was shown to be dependent on the Cap1 protein. The antifungal activity was also demonstrated in a Galleria mellonella infection model, suggesting its potential as a novel strategy to combat invasive candidiasis, particularly in immunocompromised individuals. This finding opens a new avenue for repurposing halofantrine as an adjunct therapy to augment the effects of existing antifungal treatments.

Addressing Variability in Pharmacokinetic and Pharmacodynamic Responses

A major research challenge for halofantrine is the significant variability in how it is absorbed and how patients respond to it. This variability complicates treatment and contributes to both therapeutic failures and toxicity.

Key factors contributing to this variability include:

Food Effect : As noted, co-administration with fatty food dramatically increases absorption.

Disease State : Acute malaria infection itself has been shown to decrease the bioavailability of halofantrine. In one study, peak plasma concentrations were significantly lower and the elimination half-life was shorter in patients with malaria compared to healthy volunteers.

Drug Interactions : Co-administration with drugs that inhibit the CYP3A4 enzyme, such as fluconazole (B54011) or grapefruit juice, can become dangerous by preventing the metabolism of halofantrine and leading to toxic accumulation. Conversely, substances like kolanut have been found to decrease the absorption and cardiac effects of halofantrine.

Genetic Predisposition : Individual genetic differences, particularly in genes controlling cardiac ion channels, may predispose some patients to the cardiotoxic effects of the drug.

Addressing this variability requires further research into the precise pharmacokinetic and pharmacodynamic properties of halofantrine. Developing models that can predict individual responses based on factors like genetics, co-morbidities, and co-medications would be a significant step toward safer and more effective use of the drug.

Table 2: Pharmacokinetic Parameters of Halofantrine (HAL) and N-desbutylhalofantrine (BHAL) This table is interactive. Click on the headers to sort the data.

Parameter Halofantrine (HAL) N-desbutylhalofantrine (BHAL) Condition Reference
Cmax (max. concentration) 896 ng/mL 491 ng/mL Falciparum malaria patients
tmax (time to max. concentration) 15 hours 56 hours Falciparum malaria patients
t1/2 (elimination half-life) 91 hours 79 hours Falciparum malaria patients
t1/2 (elimination half-life) 15.8 days Not specified Healthy volunteers
t1/2 (elimination half-life) 9.5 days Not specified Malaria patients

Long-Term Effects and Chronic Toxicity Studies

While the acute cardiotoxicity of halofantrine is the primary safety concern, understanding its potential long-term effects is also important. Animal studies have provided some initial insights.

Toxicity studies in animals have generally suggested that halofantrine has very low toxicity in long-term studies, with no evidence of mutagenicity. A specific study on the long-term administration of this compound in adult Wistar rats examined its effects on the testes. The results indicated no significant adverse morphological or histological effects at therapeutic doses. However, at higher doses, some degenerative changes in the seminiferous tubules were observed.

For humans, the research focus has overwhelmingly been on acute cardiac events. There is a gap in the literature regarding systematic, long-term follow-up studies in patients who have been treated with halofantrine. Such studies would be necessary to definitively rule out any potential for chronic toxicity, although the drug's limited use due to its known risks makes such research challenging to conduct.

Q & A

Basic Research Questions

Q. What experimental models are standard for evaluating Halofantrine hydrochloride’s antimalarial efficacy and toxicity?

  • Answer: In vitro models typically use Plasmodium falciparum or vivax cultures to assess schizonticidal activity via IC50 values . In vivo studies employ rodent malaria models (e.g., Plasmodium berghei-infected mice) or non-human primates. Toxicity assessments in mammals often use Wistar rats, with dosing regimens calibrated to human-equivalent therapeutic levels (e.g., 8 mg/kg) and higher doses (e.g., 16–28 mg/kg) to identify organ-specific effects (e.g., pancreatic or testicular histopathology) . Plasma concentration monitoring via HPLC ensures pharmacokinetic reproducibility .

Q. What methodologies elucidate Halofantrine’s mechanism of action against malaria parasites?

  • Answer: Halofantrine disrupts hemozoin formation by binding free heme (ferriprotoporphyrin IX, FPIX) in the parasite’s digestive vacuole. Techniques like Raman spectroscopy and molecular docking validate its interaction with FPIX . Pharmacophore modeling identifies critical chemical features (e.g., phenanthrene methanol structure) required for FPIX binding . Comparative studies with chloroquine-resistant strains assess cross-resistance patterns using in vitro susceptibility assays .

Q. How should researchers design dose-response studies to evaluate therapeutic efficacy versus toxicity?

  • Answer: Use a tiered approach:

Therapeutic range: Start with manufacturer-recommended doses (8 mg/kg in rats) .

Subtoxic thresholds: Incrementally increase doses (e.g., 16–28 mg/kg) to identify organ-specific toxicity (e.g., pancreatic edema, testicular cellularity changes) .

Pharmacokinetic integration: Measure plasma halofantrine and metabolite levels via HPLC to correlate exposure with adverse effects .

Histopathological endpoints: Fix tissues (e.g., testes, pancreas) in formalin, section, and stain with hematoxylin/eosin to quantify cellular damage .

Advanced Research Questions

Q. How can contradictory findings on Halofantrine’s toxicity (e.g., testicular vs. pancreatic effects) be resolved?

  • Answer: Contradictions arise from dosage variations, administration routes, and species-specific metabolic differences. To reconcile these:

  • Dose standardization: Use mg/kg or mg/m² scaling across species .
  • Time-course studies: Sacrifice animals at multiple timepoints (e.g., 48 hours, 7 days post-treatment) to distinguish acute vs. chronic toxicity .
  • Mechanistic studies: Apply transcriptomics/proteomics to identify organ-specific pathways (e.g., oxidative stress in testes, capillary occlusion in pancreas) .
  • PK/PD modeling: Link tissue-specific drug accumulation (e.g., retinal retention in rats) to toxicity thresholds .

Q. What methodologies validate Halofantrine’s cardiac toxicity (QTc prolongation) in preclinical models?

  • Answer:

  • In vivo ECG monitoring: Anesthetized rodents or telemetry-implanted animals assess QTc interval changes post-dosing .
  • In vitro ion channel assays: Use human ether-à-go-go-related gene (hERG) potassium channel-expressing cells to measure IC50 values for channel blockade .
  • Drug interaction studies: Co-administer Halofantrine with known QTc-prolonging agents (e.g., mefloquine) to evaluate synergistic risks .

Q. What molecular interactions drive Halofantrine’s resistance in malaria parasites?

  • Answer: Resistance is linked to mutations in Pfcrt or Pfmdr1 genes, which alter drug transport. Methodologies include:

  • Genetic sequencing: Identify polymorphisms in resistant Plasmodium strains .
  • Competitive binding assays: Compare FPIX binding affinity between wild-type and mutant parasites using surface plasmon resonance .
  • Cheminformatics: Perform molecular dynamics simulations to predict resistance-conferring structural changes in FPIX-binding pockets .

Data Contradiction Analysis

Q. Why do some studies report no teratogenicity, while others highlight embryotoxicity?

  • Answer: Discrepancies stem from species-specific susceptibility and dosing protocols. For example:

  • Rat studies: Doses ≥30 mg/kg (1/6 human equivalent) cause embryolethality but only with maternal toxicity .
  • Dose thresholds: Use NOAEL (No Observed Adverse Effect Level) studies to define safe exposure ranges .
  • Placental transfer assays: Quantify drug accumulation in fetal tissues using radiolabeled Halofantrine .

Methodological Resources

  • Structural analysis: FT Raman/IR spectroscopy for drug localization in biological matrices .
  • Toxicity screening: OECD guidelines for repeated-dose studies in rodents .
  • Clinical correlation: Cross-reference preclinical cardiac data with post-marketing surveillance (e.g., WHO VigiBase) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Halofantrine hydrochloride
Reactant of Route 2
Halofantrine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.